N,N-Dimethylpyrrolidinium-d8 Chloride CAS 189570-22-7 properties
N,N-Dimethylpyrrolidinium-d8 Chloride CAS 189570-22-7 properties
An In-depth Technical Guide to N,N-Dimethylpyrrolidinium-d8 Chloride (CAS 189570-22-7): Properties, Synthesis, and Applications in Advanced Research
Introduction
N,N-Dimethylpyrrolidinium-d8 Chloride (CAS 189570-22-7) is a deuterated stable isotope-labeled (SIL) analog of N,N-Dimethylpyrrolidinium Chloride. While its unlabeled counterpart is a significant building block in materials science and electrochemistry—notably as a precursor for high-performance electrolytes in batteries and supercapacitors—the primary and critical role of the deuterated form lies in the domain of analytical chemistry.[1] As a Senior Application Scientist, the value of a high-purity, well-characterized SIL compound cannot be overstated. It serves as the gold standard for internal calibration in quantitative mass spectrometry, enabling researchers to achieve the highest levels of accuracy and precision in complex matrices.
This guide provides a comprehensive technical overview of N,N-Dimethylpyrrolidinium-d8 Chloride, moving from its fundamental physicochemical properties and spectroscopic characterization to its synthesis and, most importantly, its application as an internal standard in cutting-edge research and development. The insights provided herein are intended for researchers, analytical chemists, and drug development professionals who require robust and reliable quantitative methodologies.
Part 1: Physicochemical Properties & Characterization
The foundational step in utilizing any analytical standard is a thorough understanding of its physical and chemical properties. These characteristics dictate its handling, storage, and behavior in analytical systems.
Core Properties
A summary of the key identification and physical properties of N,N-Dimethylpyrrolidinium-d8 Chloride is presented below.
| Property | Value | Source |
| CAS Number | 189570-22-7 | [2] |
| Chemical Formula | C₆H₆D₈ClN | [2] |
| Molecular Weight | ~143.72 g/mol | Calculated |
| Cation Formula | C₆H₆D₈N⁺ | [2] |
| Cation Mass | 108.23 g/mol | [2] |
| Synonyms | 1,1-Dimethylpyrrolidinium-d8 Chloride | N/A |
| Unlabeled CAS | 36520-43-1 | [1] |
Note: The molecular weight is calculated based on the isotopic masses of deuterium (D), carbon, nitrogen, and chlorine. The cation mass is frequently cited by vendors.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the identity, purity, and structural integrity of the labeled compound.
Mass Spectrometry (MS): For a stable isotope-labeled standard, mass spectrometry is the most critical analytical tool. In electrospray ionization (ESI) positive mode, N,N-Dimethylpyrrolidinium-d8 Chloride will show a prominent peak for the cation at a mass-to-charge ratio (m/z) of approximately 108.23.[2]
The causality for using High-Resolution Mass Spectrometry (HRMS) is to verify the elemental composition with extreme accuracy.[1] This is a self-validating step in quality control; the measured mass should be within a few parts-per-million (ppm) of the theoretical mass calculated from the formula C₆H₆D₈N⁺, unequivocally confirming the identity and successful incorporation of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the molecular structure and the specific locations of the deuterium labels.
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¹H NMR: The structure of the N,N-Dimethylpyrrolidinium cation (C₆H₁₄N⁺) contains protons on the two methyl groups attached to the nitrogen and on the four methylene groups of the pyrrolidine ring.[3] In the -d8 analog, the eight protons on the pyrrolidine ring are replaced by deuterium. Therefore, the ¹H NMR spectrum is expected to be significantly simplified, showing a single sharp peak (a singlet) corresponding to the six protons of the two equivalent N-methyl groups. The absence of signals from the pyrrolidine ring protons serves as direct confirmation of successful deuteration at these positions.
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¹³C NMR: The ¹³C NMR spectrum will show signals for the methyl carbons and the ring carbons. The carbons on the deuterated ring will exhibit splitting patterns (multiplets) due to C-D coupling and will have significantly lower intensity compared to their protonated counterparts, providing further structural confirmation.
Stability and Storage
Based on safety data for the unlabeled analog and similar quaternary ammonium salts, N,N-Dimethylpyrrolidinium-d8 Chloride is expected to be a solid that is chemically stable under standard ambient conditions. However, many quaternary ammonium salts are hygroscopic.
Recommended Storage Protocol:
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Container: Store in the original, tightly closed container to prevent moisture uptake.
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Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.
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Temperature: Store in a cool, dry, well-ventilated area. Recommended storage temperatures are often provided on the product label.[4]
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Incompatibilities: Avoid strong oxidizing agents.[4]
Part 2: Synthesis and Quality Control
The reliability of a stable isotope-labeled standard is directly dependent on the rigor of its synthesis and the subsequent quality control to ensure both chemical and isotopic purity.
Synthetic Pathway
The most established method for synthesizing N,N-Dialkylpyrrolidinium salts is the Menschutkin reaction .[1] This is a classic Sɴ2 reaction involving the quaternization of a tertiary amine with an alkyl halide.[1] For the deuterated analog, this would involve using deuterated precursors. A logical synthetic route is the reaction of N-methylpyrrolidine-d8 with methyl chloride.
Caption: Menschutkin reaction for the synthesis of the target compound.
To minimize halide impurities, which can be problematic in applications like electrochemistry, alternative halide-free synthetic routes have been developed for the unlabeled analog, such as using a hydrogen carbonate precursor.[1] While likely overkill for an analytical standard, this highlights the importance of purification to remove residual reactants.
Quality Control & Purity Assessment
A self-validating analytical standard must be rigorously tested.
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Chemical Purity: This is typically assessed by HPLC or LC-MS to ensure the absence of starting materials or side products. The purity should ideally be >98%.
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Isotopic Purity: This is the most critical parameter. It is determined by mass spectrometry, comparing the signal intensity of the deuterated species (m/z 108.23) to any unlabeled (M+0) or partially labeled species. An isotopic purity of >99% is required for high-precision quantitative work.
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Residual Impurity Analysis: For certain applications, analysis of anionic impurities is crucial. Chloride is the intended counter-ion, but other halides from synthesis can be present. Ion chromatography or Wavelength Dispersive X-ray Fluorescence (WDXRF) are advanced techniques used to quantify such impurities.[5]
Part 3: Core Applications in Research & Development
The definitive application for N,N-Dimethylpyrrolidinium-d8 Chloride is as an internal standard for quantitative analysis by mass spectrometry.
The Gold Standard: The Role of a SIL Internal Standard
In drug development, toxicology, and metabolomics, researchers often need to measure the exact concentration of a compound in a complex biological matrix like blood, plasma, or tissue.[6] Direct analysis is plagued by issues that affect signal intensity, such as ion suppression from the matrix, variable extraction recovery, and instrument drift.
A Stable Isotope-Labeled Internal Standard (SIL-IS) is the ideal solution. Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the exact same matrix effects and extraction losses. However, because it has a different mass, the mass spectrometer can measure it independently from the analyte. By spiking a known amount of the SIL-IS into every sample, calibration standard, and quality control sample, the analyte concentration can be calculated from the ratio of the analyte signal to the SIL-IS signal. This ratio remains constant even if the absolute signal intensity fluctuates, leading to highly accurate and precise results.
Caption: Workflow for quantitative analysis using a SIL internal standard.
Protocol: Quantitative Analysis of N,N-Dimethylpyrrolidinium in Biological Matrices via LC-MS/MS
This protocol provides an authoritative, field-proven methodology for the quantification of N,N-Dimethylpyrrolidinium Chloride in human plasma, a common workflow in pharmaceutical development. This system is self-validating through the use of calibration standards and quality controls.
1. Preparation of Standards and Solutions
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Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of N,N-Dimethylpyrrolidinium Chloride ("Analyte") and dissolve in 10 mL of 50:50 acetonitrile/water.
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Internal Standard Stock (1 mg/mL): Accurately weigh ~10 mg of N,N-Dimethylpyrrolidinium-d8 Chloride ("IS") and dissolve in 10 mL of 50:50 acetonitrile/water.
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IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock solution in 50:50 acetonitrile/water.
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Calibration Curve: Prepare calibration standards by spiking appropriate volumes of a diluted Analyte stock solution into blank human plasma to achieve a concentration range (e.g., 1 - 1000 ng/mL).
2. Sample Preparation (Protein Precipitation)
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Aliquot 100 µL of each plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
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Add 10 µL of the IS Working Solution (100 ng/mL) to every tube except for "double blank" samples. Vortex briefly.
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Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at >12,000 x g for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean HPLC vial for analysis.
3. LC-MS/MS Parameters
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HPLC System: Standard reverse-phase HPLC system.
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Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: A typical gradient would run from 5% B to 95% B over several minutes.
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Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Mode: Positive Ion Mode, Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Analyte: Q1: 100.2 → Q3: 58.1 (Example transition, requires optimization)
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Internal Standard (IS): Q1: 108.2 → Q3: 62.1 (Example transition, requires optimization)
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4. Data Analysis
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Integrate the peak areas for both the Analyte and the IS transitions.
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Calculate the Peak Area Ratio (Analyte Area / IS Area) for all samples.
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Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards. Use a linear regression with 1/x² weighting.
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Determine the concentration of the analyte in unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Broader Research Context
The need to quantify N,N-Dimethylpyrrolidinium arises from its use in diverse fields. In materials science, it is a key component of ionic liquids and electrolytes.[1][7] Monitoring its concentration could be vital for understanding battery degradation or performance. In pharmaceutical sciences, the dimethylpyrrolidinium moiety could be part of a novel drug candidate.[1][8] In such cases, this deuterated standard would be indispensable for conducting pharmacokinetic (PK) studies, which track the absorption, distribution, metabolism, and excretion (ADME) of the drug in a living organism.
Conclusion
N,N-Dimethylpyrrolidinium-d8 Chloride is more than just a deuterated molecule; it is an enabling tool for generating high-fidelity quantitative data. Its value lies in its chemical and isotopic purity, which allows it to serve as an ideal internal standard in mass spectrometry-based workflows. By correcting for nearly all sources of experimental variability, it empowers researchers in drug development, materials science, and other advanced fields to produce data that is not only precise but also trustworthy and authoritative. Understanding its properties and the methodologies for its use is fundamental to achieving excellence in modern analytical science.
References
- N,N-Dimethylpyrrolidinium Chloride|Ionic Liquid & Electrolyte - Benchchem. (n.d.).
- N,N-Dimethylpyrrolidinium-d8 Chloride | CAS 189570-22-7 | SCBT - Santa Cruz Biotechnology. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- N,N-DIMETHYLPYRROLIDINIUM - gsrs. (n.d.).
- A novel method to determine chloride impurities in liquids using WDXRF - SIM2 KU Leuven. (2021).
- METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. (2011).
- Stable Isotope-Labeled Products For Metabolic Research - Eurisotop. (n.d.).
- Material Safety Data Sheet - 2,5-Dimethylpyrrolidine, 98%, Cis/Trans Mixture - Cole-Parmer. (n.d.).
- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC. (2024).
- 1,1-Dimethylpyrrolidinium tetrafluoroborate as novel salt for high-voltage electric double-layer capacitors - Korea University Pure. (2019).
Sources
- 1. N,N-Dimethylpyrrolidinium Chloride|Ionic Liquid & Electrolyte [benchchem.com]
- 2. N,N-Dimethylpyrrolidinium-d8 Chloride | CAS 189570-22-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. A novel method to determine chloride impurities in liquids using WDXRF - SIM² [kuleuven.sim2.be]
- 6. fda.gov [fda.gov]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
